molecular formula C10H12ClNO3 B13467277 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

Cat. No.: B13467277
M. Wt: 229.66 g/mol
InChI Key: IKMHLXIZMQMLCM-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a substituted indole derivative characterized by a partially saturated dihydroindole ring, a methoxy group at the 7-position, and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8;/h2-4,7,11H,5H2,1H3,(H,12,13);1H

InChI Key

IKMHLXIZMQMLCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC2C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, often involves cyclization reactions. One common method is the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method involves the use of palladium-catalyzed intramolecular oxidation .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale cyclization reactions using stoichiometric reagents and catalysts. For example, the cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which are often used in further synthetic applications .

Scientific Research Applications

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit cell growth by interfering with specific enzymes and receptors. It also affects metabolic pathways by modulating the activity of nuclear receptors and intestinal hormones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences, synthesis methods, and applications of analogous indole derivatives:

Compound Name Key Structural Features Synthesis Highlights Properties/Applications References
7-Methoxy-2,3-dihydro-1H-indole-3-carboxylic acid HCl 7-OCH₃, dihydroindole ring, -COOH at C3, HCl salt Likely involves indole hydrogenation and HCl salt formation Enhanced water solubility; potential bioactive intermediate
5-Methoxyindole-2-carboxylic acid derivatives 5-OCH₃, -COOH at C2 Thionyl chloride-mediated carboxylation; aminobenzophenone coupling Pharmacological screening candidates (e.g., kinase inhibitors)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, -COOH at C2 Not explicitly detailed; possibly via halogenation & Friedel-Crafts Restricted to R&D unsuitable for medicinal use
2,3-Dihydro-1H-indole-3-carboxylic acid methyl ester HCl Dihydroindole ring, -COOCH₃ at C3, HCl salt Esterification of carboxylic acid followed by HCl addition Prodrug form; improved membrane permeability
7-Methoxy-1H-indole-3-carboxylic acid Fully aromatic indole ring, 7-OCH₃, -COOH at C3 Direct methoxylation and carboxylation of indole precursors Planar structure; lower solubility vs. dihydro analogs
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid 7-OCH₃, -CO-COOH at C3 Oxalyl chloride reaction with 7-methoxyindole Reactive ketone group; used in marine drug synthesis

Key Observations:

Substituent Position and Electronic Effects

  • The 7-methoxy group in the target compound contrasts with 5-methoxy derivatives (e.g., ), where positional isomerism alters electronic distribution on the indole ring. This affects acidity (pKa) of the carboxylic acid and binding interactions in biological systems .
  • Chloro and methyl substituents () introduce steric and electronic differences, reducing reactivity compared to methoxy groups .

Ring Saturation and Solubility

  • The dihydroindole ring in the target compound reduces aromaticity, increasing conformational flexibility and stability. This contrasts with fully aromatic analogs (e.g., ), which exhibit planar rigidity but lower solubility .

Functional Group Modifications

  • Ester derivatives () serve as prodrugs, hydrolyzing to active carboxylic acids in vivo. The hydrochloride salt form enhances crystallinity and aqueous solubility across analogs .
  • Oxoacetic acid derivatives () exhibit higher reactivity due to the ketone group, limiting their stability compared to carboxylic acid analogs .

Synthetic Challenges

  • Methoxylation at the 7-position requires precise regioselective conditions, as seen in marine drug synthesis ().
  • Dihydroindole formation often necessitates catalytic hydrogenation or reduction steps, which may compete with side reactions (e.g., over-reduction) .

Biological Activity

7-Methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential uses in drug development.

  • IUPAC Name : 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
  • Molecular Formula : C10H12ClN1O3
  • Molecular Weight : 233.66 g/mol
  • CAS Number : 38998-04-8

Biological Activity Overview

The biological activity of 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Recent research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, certain indole derivatives have demonstrated preferential cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli

A study reported a minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA, suggesting strong antibacterial potential .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective effects. They may play a role in mitigating neurodegenerative diseases through antioxidant mechanisms and modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity against A549 cells
AntimicrobialMIC = 0.98 µg/mL against MRSA
NeuroprotectivePotential modulation of neurotransmitters
AntioxidantInvestigated for antioxidant properties

Case Studies

  • Anticancer Study : A study evaluated the antiproliferative effects of various indole derivatives on A549 cells. Compounds showed varying degrees of cytotoxicity, with some inducing apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that while effective against Staphylococcus species, the compound had limited activity against Gram-negative bacteria like E. coli .
  • Neuroprotection : Research into the neuroprotective effects revealed that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism involving ROS scavenging and modulation of neuroinflammatory pathways.

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